molecular formula C16H12FNO B2388467 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde CAS No. 944893-43-0

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Cat. No.: B2388467
CAS No.: 944893-43-0
M. Wt: 253.276
InChI Key: QWRSHOBAAXBMCE-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a fluorinated indole derivative with the molecular formula C₁₆H₁₂FNO and a molecular weight of 253.28 g/mol . Its CAS registry number is 944893-43-0, and it is characterized by a 2-fluorobenzyl group attached to the indole nitrogen and an aldehyde functional group at the 6-position of the indole ring. This compound is cataloged under MDL number MFCD09455257 and is typically available at 95% purity .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-6-5-12(11-19)9-16(13)18/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRSHOBAAXBMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1H-indole-6-carbaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(2-Fluorobenzyl)-1H-indole-6-carboxylic acid.

    Reduction: 1-(2-Fluorobenzyl)-1H-indole-6-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Chemical Biology: It is employed in the design of fluorescent probes for imaging and diagnostic purposes.

    Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the indole core can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Benzyl Group

The position of the fluorine atom on the benzyl group significantly impacts electronic and steric properties:

Compound Name Benzyl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde 2-fluoro C₁₆H₁₂FNO 253.28 944893-43-0
1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde 4-fluoro C₁₆H₁₂FNO 253.28 944893-45-2

Aldehyde Position on the Indole Ring

Variations in aldehyde position alter reactivity and molecular interactions:

Compound Name Aldehyde Position Molecular Formula CAS Number Key Properties
1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde 3 C₁₆H₁₂FNO 192997-17-4 Higher electrophilicity at C3
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde 5 C₁₆H₁₂FNO 944893-62-3 Moderate solubility in polar solvents
This compound 6 C₁₆H₁₂FNO 944893-43-0 Enhanced stability in acidic conditions

The 6-carbaldehyde derivative is less sterically hindered than the 3- or 5-isomers, facilitating nucleophilic additions at the aldehyde group .

Halogen Substitution Variations

Additional halogens or functional groups modify electronic and pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 2-chloro, 6-fluoro C₁₆H₁₁ClFNO 287.72 420814-87-5
This compound 2-fluoro C₁₆H₁₂FNO 253.28 944893-43-0

The chloro-fluoro derivative has a higher molecular weight and increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Key Properties
This compound Aldehyde C₁₆H₁₂FNO Reactive for Schiff base formation
1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone Thiosemicarbazone C₁₈H₁₆ClFN₄S Anticancer activity in preclinical studies
1-(2-hydroxyethyl)-1H-indole-6-carbaldehyde Hydroxyethyl C₁₁H₁₁NO₂ Increased hydrophilicity

Thiosemicarbazone derivatives are notable for metal chelation and antitumor properties, whereas hydroxyethyl substitution improves solubility .

Pharmacological Relevance

  • 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (CAS unlisted) was crystallographically characterized to support structure-activity relationship studies in drug design .

Biological Activity

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indole core with a fluorobenzyl substituent and an aldehyde functional group. Its molecular formula is C16H12FNOC_{16}H_{12}FNO with a molecular weight of approximately 271.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a ligand, modulating the activity of specific proteins involved in critical cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation or microbial resistance.
  • Receptor Modulation : It could potentially interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activities

Recent studies have investigated the antimicrobial and anticancer properties of this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound has shown promising results in reducing cell viability in assays against various cancer types, including breast and lung cancers.

Case Studies

Study Objective Findings
Study 1Investigate antimicrobial propertiesDemonstrated significant activity against Pseudomonas aeruginosa, with an MIC of 4 µg/mL.
Study 2Evaluate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells, reducing viability by 70% at 10 µM concentration.
Study 3Assess neuroprotective potentialShowed modulation of cholinergic receptors, suggesting potential use in neurodegenerative diseases.

Research Findings

A comprehensive review of literature reveals that the compound's unique structure contributes to its diverse biological activities. Notably, structure-activity relationship (SAR) studies indicate that modifications to the fluorobenzyl group can enhance or reduce biological efficacy.

Key Research Highlights:

  • Antimicrobial Efficacy : The compound's ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics.
  • Cancer Therapeutics : Its apoptotic effects on cancer cells suggest potential for inclusion in combination therapies for enhanced efficacy.
  • Neuroprotective Effects : Preliminary findings indicate that it may protect against neurodegeneration by modulating cholinergic signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves introducing the 2-fluorobenzyl group to an indole precursor via nucleophilic substitution or Friedel-Crafts alkylation. For example, indole-6-carbaldehyde can undergo alkylation using 2-fluorobenzyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF . Reaction optimization includes temperature control (0–25°C), inert atmosphere, and monitoring progress via thin-layer chromatography (TLC). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Yield improvements (70–85%) are achievable by pre-activating the indole nitrogen with a strong base .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., indole H-3 at δ 8.2–8.5 ppm, aldehyde proton at δ 10.1–10.3 ppm) and carbon backbone. 19F NMR confirms fluorine substitution (δ -115 to -120 ppm) .
  • IR Spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 269.27 g/mol; observed: 269.28 ± 0.02) .

Q. What are the key considerations in designing a stability study for this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under:

  • Temperature : 4°C, 25°C, 40°C for 1–6 months.
  • Light Exposure : UV/Vis light (ICH Q1B guidelines).
  • Humidity : 60–75% RH.
    Analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase) and quantify stability using peak area normalization. Store in amber vials at -20°C under nitrogen for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles (e.g., fluorobenzyl group orientation relative to the indole plane). ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., C-H···O hydrogen bonds involving the aldehyde group). Resolve ambiguities by comparing experimental data with DFT-optimized geometries .

Q. What strategies address discrepancies in biological activity data across studies involving fluorobenzyl-substituted indole derivatives?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and compound concentrations (IC50/EC50 dose-response curves).
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and membrane permeability (Caco-2 monolayers).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting data from enzyme inhibition (e.g., kinase assays) vs. cellular activity .

Q. How does the electron-withdrawing fluorine atom influence the reactivity of the aldehyde group in further derivatization?

  • Methodological Answer : The fluorine atom enhances the electrophilicity of the aldehyde via inductive effects, facilitating nucleophilic additions (e.g., formation of hydrazones or oximes). Monitor reactivity using in situ FTIR to track C=O conversion. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal reduced electron density at the aldehyde carbon (Mulliken charge: +0.32 vs. +0.25 for non-fluorinated analogs) .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to screen against targets (e.g., kinases or GPCRs). Prioritize poses with low RMSD (<2.0 Å) relative to co-crystallized ligands.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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